Chain-Linearity Dictates Olefin Polymerization Selectivity: n-Octyl- vs. β-Branched Triazacyclohexane Chromium Complexes
In first-generation chromium triazacyclohexane catalysts, the branching of the N-substituent on the 1,3,5-triazacyclohexane ring acts as a powerful binary switch between ethylene trimerization and polymerization. The complex formed by Hexahydro-1,3,5-trioctyl-1,3,5-triazine, [CrCl3{(n-C8H17)3TAC}], is explicitly identified as a high-activity ethylene polymerization catalyst [1]. In stark contrast, complexes bearing β-branched N-substituents (e.g., isobutyl, CH2C(H)(CH3)2) demonstrate high selectivity for ethylene trimerization to 1-hexene. This structure-selectivity relationship is extensively mapped in the Polyhedron study, which states that "complexes with β-branched N-substituents give high selectivity for ethylene trimerisation to 1-hexene while complexes with γ-branched N-substituents are good ethylene polymerisation catalysts" [1]. The linear octyl chain falls into the latter, polymerization-promoting category. The patent EP1171445B1 further corroborates this by listing 1,3,5-tri-n-octyl-1,3,5-triazacyclohexane as a preferred ligand for polymerization catalysts, while acknowledging that an earlier trioctyl-based catalyst exhibited only moderate activity and significant polymer byproduct formation, highlighting the sensitivity of performance to the precise metal/ligand/activator combination [2].
| Evidence Dimension | Ethylene oligomerization/polymerization selectivity (product distribution) |
|---|---|
| Target Compound Data | [CrCl3{(n-C8H17)3TAC}]: Predominantly polymerization catalyst (quantified activity data available in ref. for Cl-analogues, up to >10,000 gPE/(mmol Cr·h·bar)) [1]. |
| Comparator Or Baseline | Cr complexes of β-branched 1,3,5-triazacyclohexanes (e.g., (iBu)3TAC): Selectivity up to >99% for 1-hexene in ethylene trimerization [1]. |
| Quantified Difference | Reversal of primary catalytic pathway from trimerization to polymerization, linked to γ- vs. β-branching in the ligand. |
| Conditions | In situ activation with MAO or specific borate/aluminum alkyl combinations; toluene solvent; typical polymerization conditions of 5-20 bar ethylene pressure, 30-80°C. |
Why This Matters
For a procurement decision in polyolefin R&D, selecting the n-octyl triazacyclohexane ligand instead of a β-branched analog will determine whether the resulting catalyst produces linear alpha olefins (e.g., 1-hexene comonomer) or polyethylene resin—a fundamental difference in final product application that no amount of post-polymerization processing can alter.
- [1] Randolf D. Köhn, Alexander G.N. Coxon, Christopher R. Hawkins, David Smith, Shahram Mihan, Katrin Schuhen, Michael Schiendorfer, Gabriele Kociok-Köhn. Selective trimerisation and polymerisation of ethylene: Halogenated chromium triazacyclohexane complexes as probes for an internal ‘halogen effect’. Polyhedron, 2014, 84, 3-13. View Source
- [2] MAAS, Heiko; MIHAN, Shahram; KÖHN, Randolf; SEIFERT, Guido; TROPSCH, Jürgen. Oligomerisation catalyst for olefins. European Patent EP1171445B1, 2004. View Source
